molecular formula C10H22OS B14470299 1-[(Methylsulfanyl)methoxy]octane CAS No. 72323-35-4

1-[(Methylsulfanyl)methoxy]octane

Cat. No.: B14470299
CAS No.: 72323-35-4
M. Wt: 190.35 g/mol
InChI Key: SJWGXHHDLUFHOY-UHFFFAOYSA-N
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Description

1-[(Methylsulfanyl)methoxy]octane is an organic compound with the molecular formula C10H22OS It is characterized by the presence of a methylsulfanyl group and a methoxy group attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Methylsulfanyl)methoxy]octane can be synthesized through several methodsThe reaction typically occurs under reflux conditions with an appropriate solvent such as methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Methylsulfanyl)methoxy]octane undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the methylsulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the methylsulfanyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Methylsulfanyl)methoxy]octane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving sulfur-containing compounds and their biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Methylsulfanyl)methoxy]octane involves its interaction with various molecular targets. The methylsulfanyl group can participate in redox reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

    1-Methoxyoctane: Similar structure but lacks the methylsulfanyl group.

    Octyl methyl sulfide: Contains the methylsulfanyl group but lacks the methoxy group.

Uniqueness: 1-[(Methylsulfanyl)methoxy]octane is unique due to the presence of both the methylsulfanyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-(methylsulfanylmethoxy)octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22OS/c1-3-4-5-6-7-8-9-11-10-12-2/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWGXHHDLUFHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502059
Record name 1-[(Methylsulfanyl)methoxy]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72323-35-4
Record name 1-[(Methylsulfanyl)methoxy]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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